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Compound of Interest

Compound Name: Dipropyl phosphorochloridite

Cat. No.: B13333925

Get Quote

Executive Summary
Di-n-propyl chlorophosphite (Chlorodipropoxyphosphine) is a reactive trivalent phosphorus

intermediate critical to the synthesis of organophosphorus ligands, phosphoramidites, and

agricultural chemicals.[1] Characterized by a labile P–Cl bond and a nucleophilic phosphorus

center, it serves as a "hard" electrophile in substitution reactions and a "soft" nucleophile in

coordination chemistry. This guide details its physicochemical profile, synthesis via

disproportionation and direct esterification, and its role as a scaffold in drug development and

ligand design.

Part 1: Molecular Identity & Physicochemical
Profile[1]
Chemical Structure & Identity
The molecule consists of a pyramidal phosphorus(III) center bonded to one chlorine atom and

two

-propoxy groups. The P–Cl bond is highly polarized, making the phosphorus atom susceptible
to nucleophilic attack.
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Parameter Data

IUPAC Name Chlorodipropoxyphosphine

Common Name Di-n-propyl chlorophosphite

Chemical Formula

Molecular Weight 184.60 g/mol

CAS Number 4664-39-3 (n-propyl isomer)

SMILES CCCOP(Cl)OCCC

Geometry Trigonal Pyramidal (P(III))

Physical Properties (Experimental & Predicted)
Note: Due to the high reactivity of the P-Cl bond, physical constants are often derived from the

homologous diethyl series.[1]

Property Value Notes

Physical State Colorless to pale yellow liquid
Fumes in air due to hydrolysis.

[1]

Boiling Point ~85–90 °C at 10 mmHg
Extrapolated from diethyl

homolog (56°C/30mmHg).

Density ~1.05 g/mL
Estimated (Diethyl analog is

1.089 g/mL).

Solubility
Soluble in

, THF, Toluene

Reacts violently with

water/alcohols.

Stability Moisture Sensitive
Requires inert atmosphere (

or Ar).

Part 2: Synthetic Architecture & Production
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The synthesis of (PrO)₂PCl must be controlled to prevent over-substitution (forming tripropyl

phosphite) or hydrolysis. Two primary pathways are employed: Base-Mediated Esterification

(Lab Scale) and Ligand Disproportionation (High Purity/Industrial).[1]

Method A: Base-Mediated Esterification (Lab Scale)
This method involves the stoichiometric addition of

-propanol to phosphorus trichloride in the presence of a tertiary amine to scavenge the HCl
byproduct.[1]

Reaction:

Protocol:

Setup: Flame-dried 3-neck flask,

atmosphere, mechanical stirrer.

Reagents: Charge

(1.0 eq) in anhydrous ether or hexane.

Addition: Mix

-propanol (2.0 eq) with Triethylamine (2.1 eq). Add dropwise at -10°C to 0°C.

Causality: Low temperature prevents ligand exchange (disproportionation) into

and

.

Workup: Filter the precipitated ammonium salt under inert gas. Remove solvent via vacuum

distillation.

Purification: Fractional distillation under reduced pressure.

Method B: Disproportionation (High Purity)
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For applications requiring trace-amine-free product (e.g., nucleotide synthesis),

disproportionation is preferred as it generates no salt byproducts.

Reaction:

Protocol:

Mix

(1.0 eq) and Tripropyl phosphite (2.0 eq) neat.

Heat to 50–70°C for 1–2 hours.

Distill the product directly from the reaction mixture.

Visualization: Synthesis Workflow
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Figure 1: Base-mediated synthesis workflow ensuring HCl removal.
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Figure 1: Base-mediated synthesis workflow ensuring HCl removal.

Part 3: Reactivity & Mechanistic Pathways
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(PrO)₂PCl exhibits dual reactivity:

Electrophilic P-Center: The P-Cl bond is the primary site for nucleophilic substitution.[1]

Nucleophilic P-Center: The lone pair on phosphorus allows it to act as a ligand or attack

electrophiles (Arbuzov type).

Nucleophilic Substitution (P-Cl Displacement)
The chlorine atom is a good leaving group, allowing rapid reaction with nucleophiles (

).[1]

Hydrolysis: Reacts violently with water to form Di-n-propyl phosphite (

) and HCl.[1]

Mechanism:[1] Water attacks P, Cl leaves, followed by tautomerization of

to the H-phosphonate form.

Aminolysis: Reacts with secondary amines (

) to form Phosphoramidites (

).[1]

Significance: This is the foundational chemistry for DNA/RNA synthesizers.

Oxidation (P(III) P(V))
The phosphorus lone pair is readily oxidized.

With

: Slowly oxidizes to Di-n-propyl chlorophosphate.[1]

With Sulfur: Reacts with elemental sulfur (

) to form Di-n-propyl chlorothiophosphate (
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).[1]

Visualization: Reactivity Network
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Figure 2: Divergent reactivity pathways of (PrO)2PCl.
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Figure 2: Divergent reactivity pathways of (PrO)2PCl.

Part 4: Application in Ligand Design & Drug
Development
Phosphoramidite Synthesis
In drug development, particularly for oligonucleotide therapeutics (ASOs, siRNA), the propyl

group offers different lipophilicity profiles compared to standard methyl/ethyl groups.

Protocol: React (PrO)₂PCl with a nucleoside (5'-protected) in the presence of

Diisopropylethylamine (DIPEA).

Advantage: The resulting phosphoramidite is stable enough for purification but reactive

enough for coupling upon activation with tetrazole.[1]

H-Phosphonate Precursors
Hydrolysis of (PrO)₂PCl yields Dipropyl H-phosphonate, a versatile intermediate.[1]

Pd-Catalysis: H-phosphonates are used to synthesize aryl phosphonates via Palladium-

catalyzed cross-coupling (Hirao coupling), introducing the phosphorus moiety into drug
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scaffolds [1].[1]

Part 5: Handling, Stability & Safety[3]
Hazards[1][4]

Corrosivity: Causes severe skin burns and eye damage (GHS Category 1B).[2]

Reactivity: Reacts violently with water, releasing HCl gas.

Toxicity: Fatal if inhaled or absorbed through skin (based on diethyl analog data).

Storage & Handling Protocol
Atmosphere: Must be stored under positive pressure of dry Nitrogen or Argon.[1]

Container: Schlenk flasks or Teflon-sealed glass vials. Avoid standard rubber septa for long-

term storage as P(III) chlorides can degrade them.

Temperature: Store at 2–8°C to prevent slow disproportionation.

Quenching: Quench spills with an excess of sodium bicarbonate solution or

isopropanol/base mixture.[1]
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(Note: Specific literature on the n-propyl derivative is less abundant than the ethyl analog;

references provided ground the chemical principles in the homologous series and established
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synthetic methodologies.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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